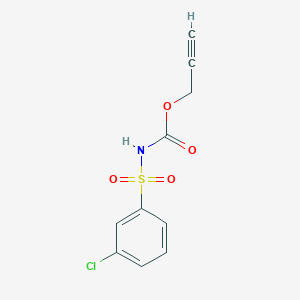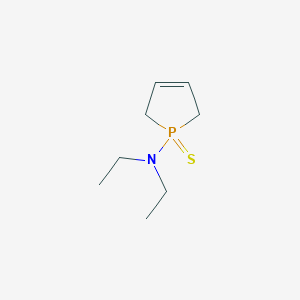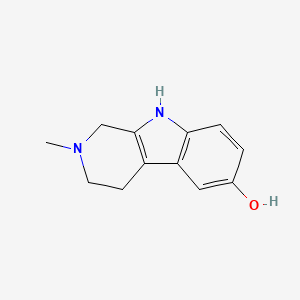
2,2'-Methylenebis(4-dodecylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(4-dodecylphenol) is a chemical compound belonging to the class of bisphenols. It is characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group substituted with a dodecyl chain. This compound is known for its antioxidant properties and is used in various industrial applications to enhance the stability of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-dodecylphenol) typically involves the condensation of 4-dodecylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at elevated temperatures, usually between 30°C to 140°C, to facilitate the formation of the methylene bridge . The reaction mixture is then subjected to separation techniques to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-dodecylphenol) follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing efficient separation and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(4-dodecylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenolic hydroxyl groups under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylated or acylated phenols
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(4-dodecylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential effects on biological systems due to its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in preventing oxidative stress-related diseases.
Wirkmechanismus
The antioxidant properties of 2,2’-Methylenebis(4-dodecylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(4-methylphenol)
- 2,2’-Methylenebis(4-ethylphenol)
- 2,2’-Methylenebis(4-tert-butylphenol)
Uniqueness
Compared to its analogs, 2,2’-Methylenebis(4-dodecylphenol) is unique due to the presence of long dodecyl chains, which enhance its lipophilicity and make it more effective in stabilizing hydrophobic materials. This property makes it particularly valuable in applications involving rubber and plastics .
Eigenschaften
CAS-Nummer |
63943-94-2 |
|---|---|
Molekularformel |
C37H60O2 |
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
4-dodecyl-2-[(5-dodecyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-32-25-27-36(38)34(29-32)31-35-30-33(26-28-37(35)39)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,38-39H,3-24,31H2,1-2H3 |
InChI-Schlüssel |
YOTDWOZBFUIUIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)

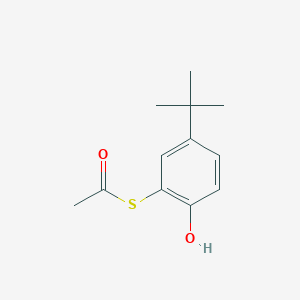
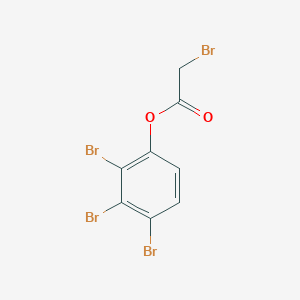
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)
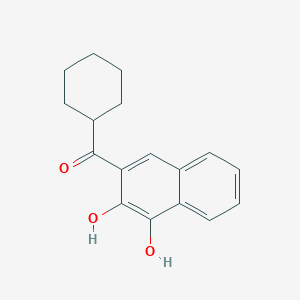
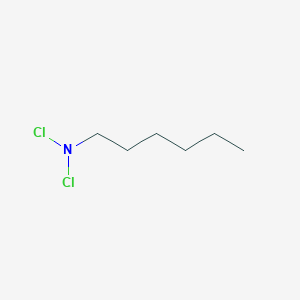
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
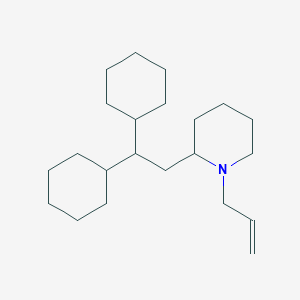
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
